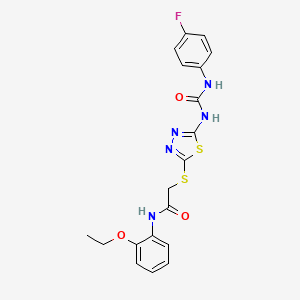

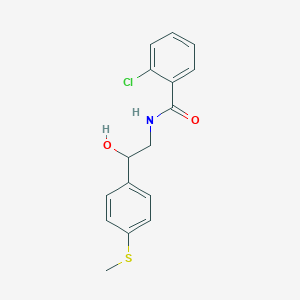

![molecular formula C22H18N4O6S2 B2760727 3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-17-7](/img/structure/B2760727.png)

3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

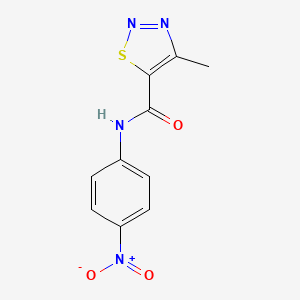

This compound, also known by its CAS No. 886909-17-7, is a research chemical and not intended for human or veterinary use. It has a molecular formula of C22H18N4O6S2 and a molecular weight of 498.53 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazol-2-yl group attached to a benzenesulfonamido moiety . It has a complexity of 911, a rotatable bond count of 7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 9 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research has been focused on synthesizing novel benzenesulfonamide derivatives, exploring their chemical reactivity towards various nucleophiles for the potential development of new therapeutic agents. For instance, the study by Fahim and Shalaby (2019) elaborated on the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, some of which exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The compound 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide was highlighted for its interaction against KSHV thymidylate synthase complex, suggesting its potential in cancer therapy (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Anticancer Activity

A detailed structure-activity analysis of novel (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides was conducted by Szafrański et al. (2020). This research aimed to understand the influence of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on anticancer activity. One compound, in particular, showed promising activity against various cancer cell lines, indicating the importance of the sulfonamide moiety's position relative to the oxadiazole ring for optimizing antitumor activity (Krzysztof Szafrański, J. Sławiński, Łukasz Tomorowicz, A. Kawiak, 2020).

Enzyme Inhibition

Compounds incorporating benzenesulfonamide and 1,3,4-oxadiazole moieties have also been investigated for their enzyme inhibitory properties. Khan et al. (2022) synthesized S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids from probenecid, exhibiting notable α-amylase inhibition. This suggests their potential therapeutic application in diseases where enzyme inhibition is beneficial, such as diabetes or Alzheimer's disease (B. Khan, S. S. Hamdani, M. N. Ahmed, S. Hameed, Muhammad Ashfaq, Ahmed M. Shawky, Mahmoud A. A. Ibrahim, Peter A. Sidhom, 2022).

Propiedades

IUPAC Name |

3-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S2/c1-33(28,29)19-12-6-8-16(14-19)21-24-25-22(32-21)23-20(27)15-7-5-9-17(13-15)26-34(30,31)18-10-3-2-4-11-18/h2-14,26H,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMGSPNSCCENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)

![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)

![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)

![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)

![4-[3-Oxo-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]propyl]benzenesulfonyl fluoride](/img/structure/B2760653.png)